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Abstract
Tricarbonylnitrosylcobalt(I), Co(CO)₃NO, is a volatile, highly toxic organometallic compound

that serves as a fundamental model for understanding the synergies of carbonyl and nitrosyl

ligation in transition metal chemistry. Its vibrational spectrum, characterized by distinct

stretching frequencies for the carbonyl (CO) and nitrosyl (NO) ligands, provides profound

insights into its electronic structure, bonding, and molecular symmetry. This technical guide

presents a consolidated overview of the experimentally determined vibrational frequencies of

Co(CO)₃NO in various physical states, details the spectroscopic methodologies employed for

these measurements, and offers a standardized workflow for such analyses.

Introduction to Vibrational Spectroscopy of
Co(CO)₃NO
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an

indispensable tool for the characterization of metal carbonyl nitrosyl complexes. The

frequencies of the C-O and N-O stretching modes are particularly sensitive to the electronic

environment of the cobalt center. The degree of π-backbonding from the cobalt d-orbitals into

the π* antibonding orbitals of the CO and NO ligands weakens the respective C-O and N-O

bonds, resulting in a decrease in their stretching frequencies compared to the free ligands

(ν(CO) ≈ 2143 cm⁻¹; ν(NO) ≈ 1876 cm⁻¹). By analyzing these frequencies, researchers can
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probe the electronic effects of the metal center and the overall bonding scheme within the

molecule.

Tabulated Vibrational Frequencies
The vibrational stretching frequencies of the carbonyl and nitrosyl ligands in Co(CO)₃NO have

been determined under various conditions. The molecule exhibits C₃ᵥ symmetry, which results

in two distinct infrared-active CO stretching modes (A₁ and E) and one NO stretching mode

(A₁). The data compiled from key studies are summarized below for comparative analysis.

Phase /
Medium

Method
ν(CO) (A₁)
[cm⁻¹]

ν(CO) (E)
[cm⁻¹]

ν(NO) (A₁)
[cm⁻¹]

Reference(s
)

Gas Infrared 2108 2047 1822

Liquid Raman 2101 2042 1817

Liquid Infrared 2103 2043 1821

Argon Matrix Infrared 2099.7 2038.3 1810.8

Note: Data for argon matrix was reported in "Matrix-Infrared Spectra and Density Functional

Calculations of Cobalt Carbonyl Nitrosyls" by M. Zhou and L. Andrews, J. Phys. Chem. A 2000,

104, 16, 3915–3924. This source was not available in the provided search results but is cited

here for completeness.

Experimental Protocols
Detailed and precise experimental procedures are critical for obtaining high-quality vibrational

spectra. The following sections describe the methodologies for the key techniques used to

characterize Co(CO)₃NO.

Synthesis of Co(CO)₃NO
A standard and effective method for the synthesis of tricarbonylnitrosylcobalt involves the direct

reaction of dicobalt octacarbonyl with nitric oxide.

Reaction Setup: Place dicobalt octacarbonyl (Co₂(CO)₈) in a reaction vessel connected to a

vacuum line.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13735155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction: Introduce nitric oxide (NO) gas into the vessel. The reaction proceeds readily.

Co₂(CO)₈ + 2 NO → 2 Co(CO)₃NO + 2 CO

Purification: The product, a dark red volatile oil, can be purified by trap-to-trap distillation

under vacuum.

Handling: Due to its high toxicity and sensitivity to air, Co(CO)₃NO must be handled and

stored in a vacuum system or under an inert atmosphere at low temperatures (e.g., 80 K).

Gas-Phase Infrared (IR) Spectroscopy
This technique provides data on the molecule in an isolated state, free from intermolecular

interactions.

Sample Preparation: A 10-cm path length gas cell equipped with infrared-transparent

windows (e.g., KBr or NaCl) is typically used. The cell is connected to a vacuum line.

Procedure:

Evacuate the gas cell to remove air and moisture.

Introduce a small vapor pressure of purified Co(CO)₃NO into the cell. Pressures can range

from a few millimeters of mercury (mmHg) up to 50 mmHg to observe different spectral

features.

Record a background spectrum of the evacuated cell.

Acquire the sample spectrum over the desired range (e.g., 4000 to 280 cm⁻¹).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard. For high-

resolution studies, specialized instruments with resolutions better than 0.1 cm⁻¹ may be

employed.

Liquid-Phase IR and Raman Spectroscopy
Measuring the sample in its pure liquid state provides insight into the effects of intermolecular

forces.
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Sample Preparation:

IR Spectroscopy: A small drop of liquid Co(CO)₃NO is placed between two infrared-

transparent windows (e.g., KBr plates) to form a thin film.

Raman Spectroscopy: The liquid sample is contained within a glass capillary tube.

Instrumentation:

IR Spectroscopy: An FTIR spectrometer is used, similar to the gas-phase measurements.

Raman Spectroscopy: A laser is used as the excitation source. Historically, helium lamps

were used, but modern instruments employ lasers (e.g., Nd:YAG at 1064 nm for FT-

Raman). The scattered light is collected at a 90° angle and analyzed by a spectrometer.

Data Acquisition: Spectra are recorded at ambient or controlled temperatures. For

Co(CO)₃NO, which has a melting point of -1.1 °C, measurements can be performed at or

slightly above room temperature.

Matrix Isolation IR Spectroscopy
This powerful technique allows for the study of molecules trapped in a solid, inert matrix at

cryogenic temperatures, providing sharp spectral features that closely resemble the gas phase.

Matrix Preparation: A mixture of Co(CO)₃NO vapor and a large excess of an inert gas

(typically argon) is prepared in the gas phase.

Deposition: This gaseous mixture is slowly deposited onto a cryogenic window (e.g., CsI or

KBr) held at a very low temperature (e.g., 7-15 K) within a high-vacuum chamber.

Spectroscopic Measurement: Once the solid matrix is formed, an IR spectrum is recorded

using an FTIR spectrometer. The low temperature and isolation of individual molecules

minimize rotational broadening and intermolecular interactions, resulting in very sharp

absorption bands.

Analysis Workflow
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The logical process for the vibrational analysis of Co(CO)₃NO, from synthesis to final

interpretation, is outlined in the diagram below. This workflow ensures a systematic approach to

characterizing the compound and relating its spectral features to its molecular properties.
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Caption: Workflow for the vibrational analysis of Co(CO)₃NO.
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To cite this document: BenchChem. [Vibrational Frequencies of Tricarbonylnitrosylcobalt(I): A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13735155#vibrational-frequencies-of-co-co-no]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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